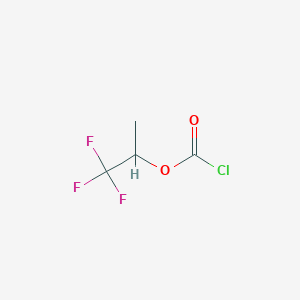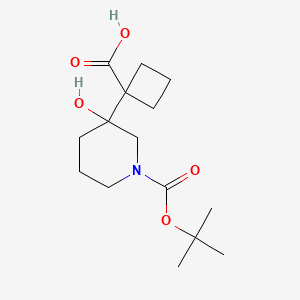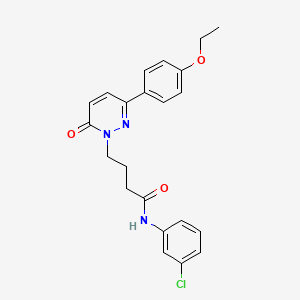
1,1,1-Trifluoropropan-2-yl carbonochloridate
Overview
Description
1,1,1-Trifluoropropan-2-yl carbonochloridate is a chemical compound with the molecular formula C4H4ClF3O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoropropan-2-yl carbonochloridate consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), and oxygen (O) atoms . The InChI code for the compound is 1S/C4H4ClF3O2/c1-2(4(6,7)8)10-3(5)9/h2H,1H3 .Physical And Chemical Properties Analysis
1,1,1-Trifluoropropan-2-yl carbonochloridate is a liquid at room temperature . It has a molecular weight of 176.52 . The compound should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
Catalytic Fluoromethylation
1,1,1-Trifluoropropan-2-yl carbonochloridate's applications in scientific research are extensive, particularly in catalytic fluoromethylation processes. It is valuable for introducing fluoromethyl groups into organic compounds, enhancing their chemical and metabolic stability, lipophilicity, and bioavailability. Such modifications are crucial for pharmaceuticals and agrochemicals, highlighting the compound's significance in synthetic organic chemistry. Photoredox catalysis, utilizing visible-light-induced single-electron-transfer processes, leverages compounds like 1,1,1-Trifluoropropan-2-yl carbonochloridate for radical fluoromethylation, demonstrating its utility in developing redox-neutral, high-yield reactions under mild conditions (Koike & Akita, 2016).
Fluoride-rebound Mechanism for C(sp3)-CF3 Bond Formation
Another innovative application is observed in the fluoride-rebound mechanism for forming C(sp3)-CF3 bonds. This mechanism highlights the compound's role in generating trifluoromethylated compounds via borane-catalyzed cleavage and reformation of C–F bonds. Such processes are instrumental in synthesizing fluorine-substituted compounds, offering new pathways for the creation of pharmaceuticals and materials with enhanced properties (Levin et al., 2017).
Oxidative Trifluoromethylation
Oxidative trifluoromethylation techniques, utilizing 1,1,1-Trifluoropropan-2-yl carbonochloridate, are pivotal for constructing carbon-CF3 bonds. This approach enables direct trifluoromethylation of various C-H bonds, showcasing the compound's flexibility and efficiency in organic synthesis. Copper-mediated or metal-free oxidative C-H trifluoromethylation exemplifies the ability to introduce CF3 groups into terminal alkynes, tertiary amines, and other nucleophiles, broadening the scope of trifluoromethylated products accessible for drug discovery and agrochemical development (Chu & Qing, 2014).
Safety and Hazards
properties
IUPAC Name |
1,1,1-trifluoropropan-2-yl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O2/c1-2(4(6,7)8)10-3(5)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGUMWDAVOODOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-6-methyl-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2750263.png)
![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B2750266.png)
![1-(Chloromethyl)-3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2750267.png)

![7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2750275.png)
![1-{4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2750277.png)
![3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2750278.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2750280.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2750281.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2750282.png)
![3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2750284.png)